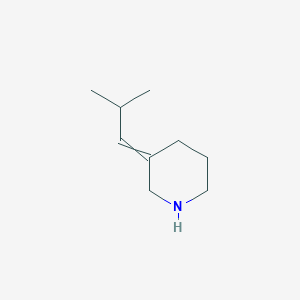![molecular formula C16H22N2O3 B14788693 8-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)butyl]-4aH-quinolin-2-one](/img/structure/B14788693.png)
8-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)butyl]-4aH-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Procaterol is a long-acting beta-2 adrenergic receptor agonist and bronchodilator used primarily for the treatment of asthma and chronic obstructive pulmonary disease (COPD) . It is known for its potent bronchodilatory effects, which help in relaxing bronchial smooth muscles and increasing bronchial airflow . Procaterol can be administered orally or through aerosol inhalation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of procaterol involves several steps. The process begins with the acylation of 8-hydroxycarbostyril with 2-bromobutyric acid chloride at the fifth position of the quinoline system, resulting in an intermediate compound . This intermediate undergoes a reaction with isopropylamine to form an aminoketone, which is then reduced by sodium borohydride to yield procaterol .
Industrial Production Methods
Industrial production of procaterol follows similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product. The process involves stringent reaction conditions and purification steps to meet pharmaceutical standards .
化学反応の分析
Types of Reactions
Procaterol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Moisture and air are common oxidizing agents that affect procaterol.
Reduction: Sodium borohydride is used as a reducing agent in the synthesis process.
Substitution: 2-bromobutyric acid chloride is used as the acylating agent in the substitution reaction.
Major Products Formed
The major product formed from these reactions is procaterol itself, which is then purified and formulated for medical use .
科学的研究の応用
Procaterol has several scientific research applications, including:
作用機序
Procaterol exerts its effects by stimulating beta-2 adrenergic receptors in the lungs . This stimulation leads to the relaxation of bronchial smooth muscle, resulting in bronchodilation and increased bronchial airflow . The molecular targets involved include the beta-2 adrenergic receptors, which are part of the G protein-coupled receptor family .
類似化合物との比較
Procaterol is often compared with other beta-2 adrenergic receptor agonists such as salbutamol (albuterol) and pirbuterol . While all these compounds exhibit bronchodilatory properties, procaterol has a more prolonged action compared to salbutamol . Additionally, procaterol’s unique chemical structure, which includes a quinolinone skeleton, distinguishes it from other similar compounds .
List of Similar Compounds
Salbutamol (Albuterol): A short-acting beta-2 adrenergic receptor agonist used for quick relief of asthma symptoms.
Pirbuterol: Another beta-2 adrenergic receptor agonist with similar bronchodilatory properties to procaterol.
Formoterol: A long-acting beta-2 adrenergic receptor agonist used for maintenance treatment of asthma and COPD.
特性
分子式 |
C16H22N2O3 |
|---|---|
分子量 |
290.36 g/mol |
IUPAC名 |
8-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)butyl]-4aH-quinolin-2-one |
InChI |
InChI=1S/C16H22N2O3/c1-4-12(17-9(2)3)16(21)11-5-7-13(19)15-10(11)6-8-14(20)18-15/h5-10,12,16-17,19,21H,4H2,1-3H3 |
InChIキー |
RGKXRUNZWSGWDE-UHFFFAOYSA-N |
正規SMILES |
CCC(C(C1=CC=C(C2=NC(=O)C=CC12)O)O)NC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


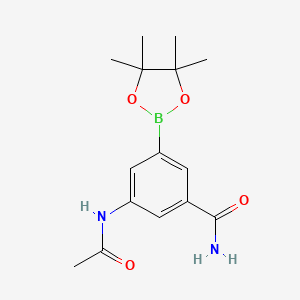
![Benzyl 3-[[(2-amino-3-methylbutanoyl)-ethylamino]methyl]piperidine-1-carboxylate](/img/structure/B14788620.png)
![2-[[6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14788628.png)
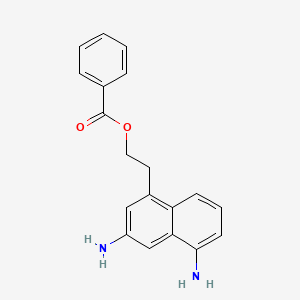
![N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B14788639.png)
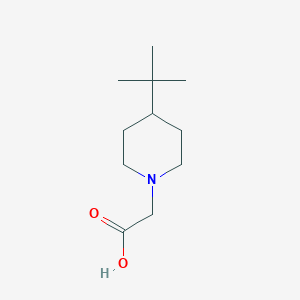
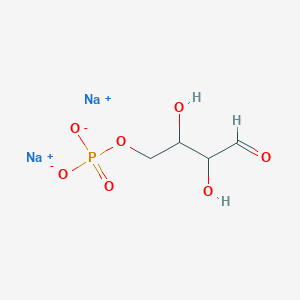
![[2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexadecanoate](/img/structure/B14788649.png)
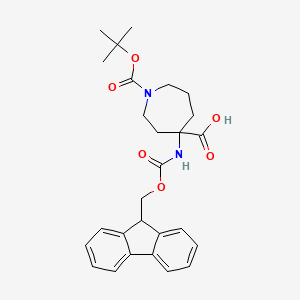
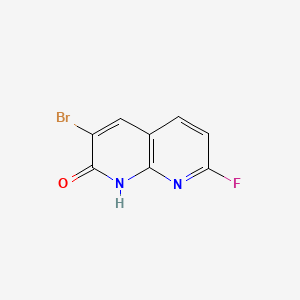
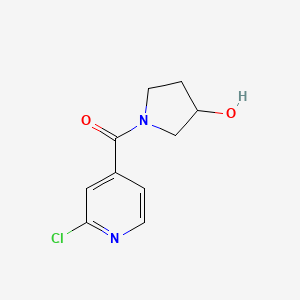
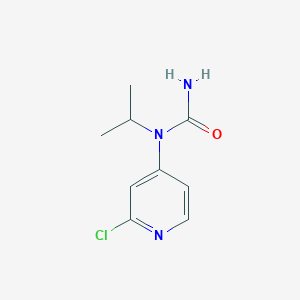
![[(19S)-8-amino-19-ethyl-14,18-dioxo-10-(pentylamino)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] acetate;hydrochloride](/img/structure/B14788685.png)
